1-Benzenesulfonyl-4,5-dimethyl-2-trifluoromethyl-1,2,3,6-tetrahydro-pyridine-2-carboxylic acid methyl ester
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Overview
Description
1-Benzenesulfonyl-4,5-dimethyl-2-trifluoromethyl-1,2,3,6-tetrahydro-pyridine-2-carboxylic acid methyl ester is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of 1-Benzenesulfonyl-4,5-dimethyl-2-trifluoromethyl-1,2,3,6-tetrahydro-pyridine-2-carboxylic acid methyl ester involves multiple steps, each requiring specific reagents and conditionsIndustrial production methods may involve optimization of these steps to increase yield and reduce costs .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include sulfur tetrafluoride for trifluoromethylation and phosphorus pentachloride for sulfonyl chloride formation
Scientific Research Applications
1-Benzenesulfonyl-4,5-dimethyl-2-trifluoromethyl-1,2,3,6-tetrahydro-pyridine-2-carboxylic acid methyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with protein targets, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability .
Comparison with Similar Compounds
Similar compounds include:
Benzenesulfonic acid: A simpler compound with similar sulfonyl functionality.
Trifluoromethyl benzenes: Compounds with similar trifluoromethyl groups but lacking the pyridine ring.
Methyl benzenesulfonate: A related ester with similar reactivity but different structural features .
These comparisons highlight the unique combination of functional groups in 1-Benzenesulfonyl-4,5-dimethyl-2-trifluoromethyl-1,2,3,6-tetrahydro-pyridine-2-carboxylic acid methyl ester, which contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C16H18F3NO4S |
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Molecular Weight |
377.4 g/mol |
IUPAC Name |
methyl 1-(benzenesulfonyl)-3,4-dimethyl-6-(trifluoromethyl)-2,5-dihydropyridine-6-carboxylate |
InChI |
InChI=1S/C16H18F3NO4S/c1-11-9-15(14(21)24-3,16(17,18)19)20(10-12(11)2)25(22,23)13-7-5-4-6-8-13/h4-8H,9-10H2,1-3H3 |
InChI Key |
DXWBNFRYRMBPHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CN(C(C1)(C(=O)OC)C(F)(F)F)S(=O)(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
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